molecular formula C17H13N3O2 B277680 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline

4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline

Cat. No. B277680
M. Wt: 291.3 g/mol
InChI Key: ANSISMVFLOVFOH-ALCCZGGFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline, also known as ANQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ANQ belongs to the class of quinoline derivatives and has a unique chemical structure that makes it a promising candidate for various biological studies.

Mechanism of Action

The mechanism of action of 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme involved in DNA replication and repair. 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline has also been shown to induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects
4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of cell cycle arrest, and the activation of caspases, which are enzymes involved in apoptosis. 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline has also been shown to modulate the expression of various genes involved in cancer progression, making it a promising candidate for further studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline is its potent anti-cancer activity, making it a valuable tool for cancer research. 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline is also relatively easy to synthesize, making it accessible to researchers. However, 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline research, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential applications in other fields, such as infectious diseases. 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline also has the potential to be used in combination with other anti-cancer drugs, which could enhance its efficacy and reduce side effects.
In conclusion, 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its unique chemical structure and potent anti-cancer activity make it a valuable tool for further studies. However, more research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline involves several steps, including the condensation of 4-amino-3-nitrobenzaldehyde with ethyl cyanoacetate, followed by cyclization and dehydration to form the quinoline ring. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline.

Scientific Research Applications

4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(2-{4-Amino-3-nitrophenyl}vinyl)quinoline has also been shown to induce apoptosis and inhibit cell proliferation, making it a promising candidate for further studies.

properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.3 g/mol

IUPAC Name

2-nitro-4-[(Z)-2-quinolin-4-ylethenyl]aniline

InChI

InChI=1S/C17H13N3O2/c18-15-8-6-12(11-17(15)20(21)22)5-7-13-9-10-19-16-4-2-1-3-14(13)16/h1-11H,18H2/b7-5-

InChI Key

ANSISMVFLOVFOH-ALCCZGGFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\C3=CC(=C(C=C3)N)[N+](=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=C(C=C3)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CC3=CC(=C(C=C3)N)[N+](=O)[O-]

Origin of Product

United States

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